molecular formula C10H14O B1669333 4-Isopropylbenzyl alcohol CAS No. 536-60-7

4-Isopropylbenzyl alcohol

Cat. No.: B1669333
CAS No.: 536-60-7
M. Wt: 150.22 g/mol
InChI Key: OIGWAXDAPKFNCQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Isopropylbenzyl alcohol are not fully understood. It is known that this compound is involved in various biochemical reactions. It is produced from cuminaldehyde with H2 or NH3 under pressure in methanol solution and in the presence of Raney Ni catalyst

Cellular Effects

The cellular effects of this compound are not well documented. It is known that this compound can influence cell function. It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound has certain thermophysical properties, such as a normal boiling temperature, critical temperature, and critical pressure . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. According to the European Food Safety Authority, this compound is safe for all animal species at a maximum level of 125 mg/kg complete feed

Metabolic Pathways

It is known that this compound is a product of the hydrogenation of cuminaldehyde

Transport and Distribution

It is known that this compound is a liquid and has a log P value of 2.370 , suggesting that it may be able to cross cell membranes

Chemical Reactions Analysis

Cumic alcohol undergoes various chemical reactions, including:

Comparison with Similar Compounds

Cumic alcohol is similar to other aromatic alcohols, such as benzyl alcohol and p-anisyl alcohol . it is unique in its specific structure and functional properties:

Similar compounds include:

Cumic alcohol’s unique combination of chemical properties and applications makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(4-propan-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGWAXDAPKFNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021626
Record name 4-Isopropylbenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, colourless to pale yellow oily liquid with a spicy, caraway-like odour
Record name Cuminyl alcohol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Isopropylbenzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/814/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

135.00 to 136.00 °C. @ 26.00 mm Hg
Record name Cuminyl alcohol
Source Human Metabolome Database (HMDB)
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Solubility

slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Cuminyl alcohol
Source Human Metabolome Database (HMDB)
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Record name p-Isopropylbenzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/814/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.974-0.982
Record name p-Isopropylbenzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/814/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

536-60-7
Record name p-Cymen-7-ol
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Record name Cumic alcohol
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Record name Cumic alcohol
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Record name Benzenemethanol, 4-(1-methylethyl)-
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Record name 4-Isopropylbenzyl alcohol
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Record name 4-isopropylbenzyl alcohol
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Record name 4-ISOPROPYLBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
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Record name Cuminyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031817
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

28 °C
Record name Cuminyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031817
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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